4-Cyclopropyl-2,6-dimethylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropyl-2,6-dimethylpiperidine is a chemical compound with the molecular formula C10H19N. It is a derivative of piperidine, a six-membered heterocyclic amine. The compound is characterized by the presence of cyclopropyl and dimethyl groups attached to the piperidine ring. This structural modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-2,6-dimethylpiperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the hydrogenation of cyclopropyl-substituted pyridine derivatives using palladium or rhodium catalysts. The reaction conditions often include elevated temperatures and pressures to facilitate the reduction and cyclization processes .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis routes that are optimized for yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure consistent product quality. The use of automated systems and real-time monitoring helps in maintaining the desired reaction conditions and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-2,6-dimethylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and metal catalysts can convert the compound into more saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium or rhodium catalysts.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Cyclopropyl-2,6-dimethylpiperidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-2,6-dimethylpiperidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its cyclopropyl and dimethyl groups contribute to its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylpiperidine: Lacks the cyclopropyl group, resulting in different chemical properties and reactivity.
4-Cyclopropylpiperidine: Similar structure but without the dimethyl groups, affecting its steric and electronic characteristics.
Uniqueness
4-Cyclopropyl-2,6-dimethylpiperidine is unique due to the combined presence of cyclopropyl and dimethyl groups, which impart distinct steric and electronic effects. These modifications enhance its chemical stability and reactivity, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C10H19N |
---|---|
Molecular Weight |
153.26 g/mol |
IUPAC Name |
4-cyclopropyl-2,6-dimethylpiperidine |
InChI |
InChI=1S/C10H19N/c1-7-5-10(9-3-4-9)6-8(2)11-7/h7-11H,3-6H2,1-2H3 |
InChI Key |
HOMZUYDPSFWKKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(N1)C)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.